molecular formula C7H6Cl2 B057291 2-Chlorobenzyl chloride CAS No. 611-19-8

2-Chlorobenzyl chloride

Cat. No.: B057291
CAS No.: 611-19-8
M. Wt: 161.03 g/mol
InChI Key: BASMANVIUSSIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-Chlorobenzyl chloride is the respiratory system . It has been used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .

Mode of Action

This compound is a simple aromatic halogen compound. It has been found to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids . The growth inhibition was considerably alleviated by the presence of sterols such as ergosterol .

Biochemical Pathways

It is known to lower the contents of sterols and fatty acids in saccharomyces cerevisiae , suggesting it may interfere with lipid metabolism or sterol biosynthesis pathways.

Pharmacokinetics

Given its chemical properties, it is likely that it is absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on various factors including its lipophilicity, molecular weight, and the individual’s metabolic rate.

Result of Action

The primary result of this compound’s action is the inhibition of growth in Saccharomyces cerevisiae and a decrease in the contents of sterols and fatty acids

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be a sensory irritant, and its effects can be influenced by the concentration of the compound in the environment . Additionally, it is sensitive to heat and moisture , which can affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Chlorobenzyl chloride is a reactive organochlorine compound. It is known to inhibit the growth of Saccharomyces cerevisiae and to lower the contents of sterols and fatty acids

Cellular Effects

It has been used as a sensory irritant in mice, suggesting that it may have effects on nerve cells or other cell types involved in sensory perception .

Molecular Mechanism

It is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be a reactive compound, suggesting that its effects could change over time due to reactions with other substances in the environment .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It is known to be toxic, with an LD50 of 467 mg/kg in mice .

Metabolic Pathways

It is known to be a reactive compound, suggesting that it could potentially interact with various enzymes or cofactors .

Transport and Distribution

Due to its reactivity, it could potentially interact with various transporters or binding proteins .

Subcellular Localization

Due to its reactivity, it could potentially be localized to various compartments or organelles depending on its interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl chloride can be synthesized through multiple methods. One common method involves the chlorination of o-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound often involves the gas-phase photochemical reaction of toluene with chlorine. This method is efficient and can produce large quantities of the compound. The reaction proceeds via a free radical mechanism, with chlorine atoms acting as intermediates .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl position can be readily replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: It can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid under appropriate conditions.

    Reduction: Reduction reactions can convert it to 2-chlorotoluene.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 2-chlorobenzylamine, 2-chlorobenzyl alcohol, and 2-chlorobenzyl thiol.

    Oxidation: Major products are 2-chlorobenzaldehyde and 2-chlorobenzoic acid.

    Reduction: The primary product is 2-chlorotoluene.

Scientific Research Applications

2-Chlorobenzyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including certain antifungal and antibacterial agents.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides

Comparison with Similar Compounds

  • 3-Chlorobenzyl chloride
  • 4-Chlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl chloride
  • 2-Chlorobenzotrichloride

Comparison: 2-Chlorobenzyl chloride is unique due to the position of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 3-chlorobenzyl chloride and 4-chlorobenzyl chloride have different reactivity patterns due to the different positions of the chlorine atoms. Additionally, compounds like 2,4-dichlorobenzyl chloride have multiple chlorine atoms, which can lead to different chemical behaviors and applications .

Properties

IUPAC Name

1-chloro-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASMANVIUSSIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027241
Record name 2-Chlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name Benzene, 1-chloro-2-(chloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobenzyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10006
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

213 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

91 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 25 °C: 0.01 (very poor)
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.5
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02
Record name 2-Chlorobenzyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10006
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

611-19-8, 40795-52-6
Record name 2-Chlorobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-Chlorobenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, chloro(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040795526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-2-(chloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2-dichlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58DI83RMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-17 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzyl chloride
Reactant of Route 3
Reactant of Route 3
2-Chlorobenzyl chloride
Reactant of Route 4
Reactant of Route 4
2-Chlorobenzyl chloride
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzyl chloride
Reactant of Route 6
Reactant of Route 6
2-Chlorobenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.